Piperazine, 1-(1H-benzimidazol-4-yl)-4-((5-(methylthio)-1,3,4-oxadiazol-2-yl)carbonyl)-
Description
The compound Piperazine, 1-(1H-benzimidazol-4-yl)-4-((5-(methylthio)-1,3,4-oxadiazol-2-yl)carbonyl)- features a hybrid structure combining three key pharmacophores:
- Benzimidazole core: Known for DNA intercalation and kinase inhibition.
- Piperazine linker: Enhances solubility and provides conformational flexibility.
This combination suggests applications in antiviral, anticancer, or antimicrobial therapies. The methylthio group on the oxadiazole may improve lipophilicity and metabolic stability compared to nitro or halogenated analogues .
Properties
CAS No. |
84806-81-5 |
|---|---|
Molecular Formula |
C15H16N6O2S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[4-(1H-benzimidazol-4-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone |
InChI |
InChI=1S/C15H16N6O2S/c1-24-15-19-18-13(23-15)14(22)21-7-5-20(6-8-21)11-4-2-3-10-12(11)17-9-16-10/h2-4,9H,5-8H2,1H3,(H,16,17) |
InChI Key |
CYPPPBJLTIMBNB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(O1)C(=O)N2CCN(CC2)C3=CC=CC4=C3N=CN4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Differences:
- Heterocycle Electronics : Thiadiazoles (S-containing) are more electron-rich than oxadiazoles (O-containing), affecting binding to targets like enzymes or DNA .
- Substituent Effects : The methylthio group in the target compound offers moderate hydrophobicity, contrasting with strongly electron-withdrawing groups (e.g., nitro in or trifluoromethyl in ).
- Linker Flexibility : Piperazine’s conformational adaptability is shared across analogues, but benzimidazole’s rigidity may enhance target specificity compared to benzyl or benzoyl groups .
Pharmacological Properties and SAR
Table 2: Pharmacological Profiles of Selected Analogues
SAR Insights:
- Piperazine Role : Critical for solubility and pharmacokinetics across all analogues.
- Heterocycle Impact : Oxadiazoles and thiadiazoles influence electron distribution, affecting binding to hydrophobic pockets (e.g., in viral proteases or kinases).
- Substituent Optimization : Methylthio balances lipophilicity and metabolic stability better than nitro or halogen groups, which may reduce toxicity .
Future Work :
- In vitro screening against viral enzymes (e.g., HIV RT, SARS-CoV-2 Mpro) and cancer cell lines.
- ADME studies to compare bioavailability with analogues like delavirdine or trifluoromethyl-oxadiazoles .
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